molecular formula C8H6BFN2O3 B15148102 2-Fluoro-5-(1,2,4-oxadiazol-3-YL)phenylboronic acid

2-Fluoro-5-(1,2,4-oxadiazol-3-YL)phenylboronic acid

Cat. No.: B15148102
M. Wt: 207.96 g/mol
InChI Key: PQTWXIBQWMSIFA-UHFFFAOYSA-N
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Description

2-Fluoro-5-(1,2,4-oxadiazol-3-YL)phenylboronic acid is a compound that has garnered interest in various fields of scientific research. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and a 1,2,4-oxadiazole moiety. The unique structure of this compound makes it a valuable candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(1,2,4-oxadiazol-3-YL)phenylboronic acid typically involves the formation of the oxadiazole ring followed by the introduction of the boronic acid group. One common method involves the reaction of 2-fluorobenzonitrile with hydroxylamine to form the corresponding amidoxime, which is then cyclized to form the 1,2,4-oxadiazole ring. The resulting compound is then subjected to borylation reactions to introduce the boronic acid group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(1,2,4-oxadiazol-3-YL)phenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include phenols, reduced oxadiazole derivatives, and substituted phenylboronic acids. These products can be further utilized in various applications, including drug development and material science .

Scientific Research Applications

2-Fluoro-5-(1,2,4-oxadiazol-3-YL)phenylboronic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is investigated for its potential as a biochemical probe.

    Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(1,2,4-oxadiazol-3-YL)phenylboronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and sensor applications. The oxadiazole ring can interact with various biological targets, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-5-(1,2,4-oxadiazol-3-YL)phenylboronic acid is unique due to the presence of both the boronic acid group and the oxadiazole ring in its structure. This combination imparts unique chemical reactivity and biological activity, making it a versatile compound for various applications .

Properties

Molecular Formula

C8H6BFN2O3

Molecular Weight

207.96 g/mol

IUPAC Name

[2-fluoro-5-(1,2,4-oxadiazol-3-yl)phenyl]boronic acid

InChI

InChI=1S/C8H6BFN2O3/c10-7-2-1-5(3-6(7)9(13)14)8-11-4-15-12-8/h1-4,13-14H

InChI Key

PQTWXIBQWMSIFA-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)C2=NOC=N2)F)(O)O

Origin of Product

United States

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